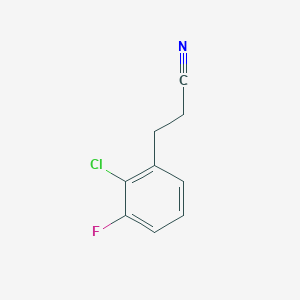

2-Chloro-3-fluorophenylpropanenitrile

Beschreibung

2-Chloro-3-fluorophenylpropanenitrile is a substituted aromatic nitrile compound featuring a chloro-fluoro-phenyl group attached to a propanenitrile backbone. The chlorine and fluorine substituents enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions. The nitrile group (-CN) provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines .

Eigenschaften

Molekularformel |

C9H7ClFN |

|---|---|

Molekulargewicht |

183.61 g/mol |

IUPAC-Name |

3-(2-chloro-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2 |

InChI-Schlüssel |

AYZZNLGGCZJSKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)Cl)CCC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-Chloro-3-fluorophenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow techniques, to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-Chloro-3-fluorophenylpropanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluorophenylpropanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluorophenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data for 2-Chloro-3-fluorophenylpropanenitrile , but related compounds highlight trends in physicochemical properties and applications. Below is a comparative analysis based on structurally or functionally similar molecules:

Table 1: Key Properties of Selected Chloro-Fluoro-Substituted Compounds

Key Observations

Substituent Effects: Electron-Withdrawing Groups: The presence of both Cl and F in 2-Chloro-3-fluorophenylpropanenitrile likely increases its electrophilicity compared to non-halogenated analogs like 2-phenyl-2-propanol. This enhances its utility in reactions requiring electron-deficient aromatic systems (e.g., SNAr reactions) . Steric and Electronic Differences: Compared to 2-Chloro-5-fluorophenyl cyclopropyl ketone, the nitrile group in the target compound offers distinct reactivity (e.g., cyano participation in click chemistry vs. ketone-based condensations) .

Physical Properties: Chloro-fluoro substitution typically elevates boiling points due to increased molecular polarity (e.g., 2-phenyl-2-propanol at 202°C vs. 3-phenylpropene at 219°C) . However, the nitrile group may further modify these trends.

Applications: Nitriles like 2-Chloro-3-fluorophenylpropanenitrile are pivotal in synthesizing heterocycles (e.g., triazoles) or bioactive molecules. This contrasts with thiophenol derivatives (e.g., 4-fluoro-3-n-propoxythiophenol), which are more commonly used in thiol-ene reactions .

Recommendations for Further Research

- Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic procedures and spectral data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.